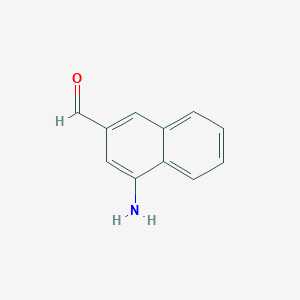
7-Butylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butylazepan-2-one: is a nitrogen-containing heterocyclic compound, specifically a seven-membered lactam
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butylazepan-2-one can be achieved through a ring-expansion reaction of a 4-substituted cyclohexanone. This process involves the use of a chiral 1,3-azidopropanol derivative and a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2). The reaction proceeds through the formation of an intermediate azide, which undergoes ring expansion to form the desired lactam .
Industrial Production Methods: Industrial production of this compound typically involves the same ring-expansion methodology but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Butylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted lactams depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Butylazepan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 7-Butylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 5-tert-Butylazepan-2-one
- 6-Ethylpiperidin-2-one
- 7-Hexylazepan-2-one
Comparison: 7-Butylazepan-2-one is unique due to its specific butyl substitution at the seventh position, which imparts distinct chemical and physical properties compared to other similar lactams. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
51924-43-7 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
7-butylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-2-3-6-9-7-4-5-8-10(12)11-9/h9H,2-8H2,1H3,(H,11,12) |
Clave InChI |
AAIFNMVVDDVHDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCCCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


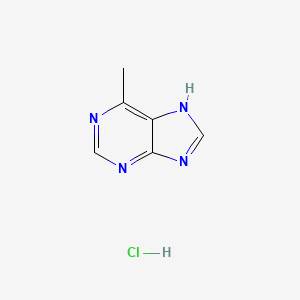
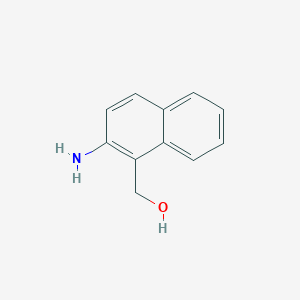


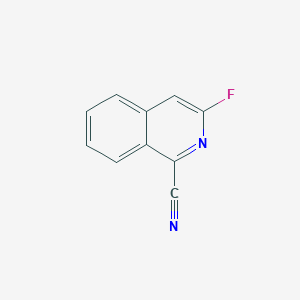
![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
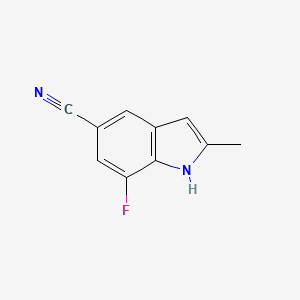
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)

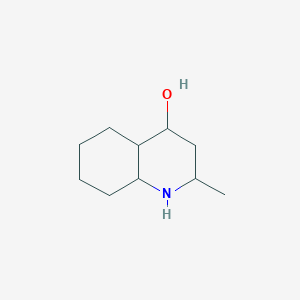


![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)
